molecular formula C22H17BrO3 B11602790 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11602790
M. Wt: 409.3 g/mol
InChI Key: CMWWQNFMTXTBPZ-UHFFFAOYSA-N
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Description

This compound belongs to the furanochromone family, characterized by a fused benzofuran-chromenone scaffold. Its structure comprises a 5H-benzo[c]furo[3,2-g]chromen-5-one core substituted at position 10 with a 4-bromophenyl group and at position 7 with a methyl group. The tetrahydro moiety (1,2,3,4-tetrahydro) indicates partial hydrogenation of the fused ring system, likely influencing its conformational flexibility and solubility.

  • Molecular Formula: C22H17BrO3 (derived from fluorophenyl analog data ).
  • Key Structural Features:
    • Bromine atom at the para position of the phenyl group, contributing to steric bulk and electron-withdrawing effects.
    • Methyl group at position 7, which may enhance metabolic stability.
    • Tetrahydro modification, reducing ring strain compared to fully aromatic analogs.

Properties

Molecular Formula

C22H17BrO3

Molecular Weight

409.3 g/mol

IUPAC Name

10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H17BrO3/c1-12-20-18(19(11-25-20)13-6-8-14(23)9-7-13)10-17-15-4-2-3-5-16(15)22(24)26-21(12)17/h6-11H,2-5H2,1H3

InChI Key

CMWWQNFMTXTBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling for Aryl Substitution

The 4-bromophenyl group is introduced via Suzuki–Miyaura coupling between a boronic acid derivative and a halogenated benzofurochromenone precursor.

Procedure:

  • Precursor Preparation : 7-Methyl-10-iodo-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is synthesized via iodination of the parent chromenone using N-iodosuccinimide (NIS) in acetic acid.

  • Coupling Reaction :

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), 4-bromophenylboronic acid (1.2 eq.), DME/H₂O (3:1), 80°C, 12 h.

    • Yield : 68–75%.

Key Data:

ParameterValue
CatalystPd(PPh₃)₄
SolventDME/H₂O
Temperature80°C
Reaction Time12 h
Yield68–75%

Microwave-Assisted Cyclization

Microwave irradiation enhances cyclization efficiency for the benzofurochromenone core.

Procedure:

  • Intermediate Synthesis : 2-Hydroxy-4-methyl-5-(prop-1-yn-1-yl)benzaldehyde is prepared via Sonogashira coupling.

  • Cyclization :

    • Conditions : Microwave (300 W), DMF, 150°C, 20 min.

    • Yield : 82%.

Key Data:

ParameterValue
Energy SourceMicrowave (300 W)
SolventDMF
Temperature150°C
Reaction Time20 min
Yield82%

Buchwald–Hartwig Amination for Methyl Group Introduction

The 7-methyl group is installed via Buchwald–Hartwig amination using a methylamine source.

Procedure:

  • Substrate : 10-(4-Bromophenyl)-7-bromo-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one.

  • Reaction :

    • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), MeNH₂·HCl (2 eq.), Cs₂CO₃ (3 eq.), toluene, 110°C, 24 h.

    • Yield : 60–65%.

Key Data:

ParameterValue
CatalystPd₂(dba)₃/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature110°C
Yield60–65%

Alternative Methods

Iodocyclization for Ring Formation

Iodine-mediated electrophilic cyclization constructs the tetrahydrofuran ring.

Procedure:

  • Substrate : (E)-3-(4-Bromophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one.

  • Cyclization :

    • Conditions : I₂ (1.1 eq.), CH₃CN, 70°C, 2 h.

    • Yield : 57%.

Key Data:

ParameterValue
ReagentI₂
SolventCH₃CN
Temperature70°C
Yield57%

Reductive Amination for Tetrahydro Ring Saturation

Hydrogenation reduces dihydro intermediates to the tetrahydro form.

Procedure:

  • Substrate : 7-Methyl-10-(4-bromophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one.

  • Reduction :

    • Conditions : H₂ (1 atm), Pd/C (10 wt%), EtOH, RT, 6 h.

    • Yield : 85%.

Key Data:

ParameterValue
CatalystPd/C
SolventEtOH
Pressure1 atm H₂
Yield85%

Optimization and Challenges

  • Regioselectivity : Bromination at the 10-position requires careful control of electrophilic conditions to avoid polybromination.

  • Catalyst Loading : Pd-based catalysts must be minimized (≤5 mol%) to reduce costs.

  • Solvent Choice : Polar aprotic solvents (DMF, DME) improve coupling efficiency but complicate purification .

Chemical Reactions Analysis

10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile reactions, including substitutions and cyclizations. Researchers utilize it in the development of novel compounds with tailored properties for specific applications.

Reagent in Chemical Reactions
As a reagent, 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is employed in various chemical transformations. Its reactivity can facilitate the formation of new bonds or the modification of existing ones, making it valuable in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways.

Anticancer Activity
The compound has shown promise in anticancer research. It may influence cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Studies have indicated that it can inhibit certain kinases associated with cancer progression.

Anti-inflammatory Effects
10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has been investigated for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief.

Medicinal Applications

Drug Development
The compound is under investigation for its potential therapeutic applications. Its unique structure may be leveraged to develop new drugs targeting specific diseases such as cancer and inflammatory disorders. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy as a therapeutic agent.

Pharmacological Studies
Pharmacological studies are being conducted to understand how 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one interacts with biological targets. These studies are crucial for determining its safety profile and therapeutic potential.

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and coatings, where specific chemical characteristics are required.

Material Science
The compound's structural attributes may also find applications in material science. Its potential use in developing advanced materials with specific mechanical or chemical properties is an area of ongoing research.

Case Studies

Several case studies highlight the biological activities and therapeutic potential of related compounds:

  • Anti-inflammatory Effects : A study demonstrated that benzofuran derivatives exhibited significant COX inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM.
  • Anticancer Activity : Research focusing on GSK-3 inhibitors revealed that analogues of benzofuran derivatives showed promising anticancer activity with IC50 values around 2 µM against GSK-3α isoform.

These findings underscore the importance of further exploring 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

10-(4-Fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (CID 707752)
  • Molecular Formula : C22H17FO3.
  • Key Differences :
    • Fluorine (electronegative, smaller atomic radius) vs. bromine (polarizable, larger size).
    • Predicted collision cross-section data suggests distinct conformational preferences .
  • Implications : Fluorine may enhance membrane permeability but reduce hydrophobic interactions in target binding compared to bromine.
10-(1,3-Benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one
  • Molecular Formula : C22H12O5.
  • Implications : The benzodioxol group may improve binding to aromatic-rich biological targets (e.g., DNA or enzyme active sites).

Core Scaffold Modifications

Visnagin (4-Methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one)
  • Molecular Formula : C13H10O4.
  • Key Differences: Smaller core structure with methoxy (position 4) and methyl (position 7) groups. No tetrahydro modification or aryl substituents at position 10.
  • Reported Activities : Antioxidant, anti-inflammatory, and vasodilator effects due to methoxy’s electron-donating properties .

Data Table: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound (4-Bromophenyl) 10-(4-BrPh), 7-Me C22H17BrO3 409.28 Predicted enhanced hydrophobic binding
10-(4-Fluorophenyl) Analog 10-(4-FPh), 7-Me C22H17FO3 356.37 Higher electronegativity, improved permeability
10-(1,3-Benzodioxol-5-yl) Analog 10-(Benzodioxolyl) C22H12O5 356.33 Planar structure, potential DNA intercalation
Visnagin 4-OMe, 7-Me C13H10O4 230.22 Antioxidant, anti-inflammatory, vasodilator

Biological Activity

10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H17BrO3
  • Molecular Weight : 409.27 g/mol
  • Predicted Boiling Point : 584.7 ± 50.0 °C
  • Density : 1.53 ± 0.1 g/cm³

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been shown to possess DPPH radical-scavenging activity, suggesting that this compound may also exhibit similar effects. In studies of related compounds, some exhibited moderate to high antioxidant activity compared to ascorbic acid at concentrations around 100 μg/mL .

Anticancer Activity

Several studies have focused on the anticancer potential of related furochromones. For example:

  • In Vitro Studies : Compounds structurally related to the target compound showed antiproliferative effects against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). IC50 values ranged from 0.02 to 0.08 μmol/mL for highly active derivatives, indicating potent anticancer effects .
  • Mechanism of Action : While precise mechanisms remain under investigation, it is suggested that these compounds may interact with specific cellular pathways or receptors involved in cancer progression.

Enzyme Inhibition

Preliminary findings suggest that the compound may inhibit key enzymes involved in inflammatory and cancer pathways:

  • Poly(ADP-ribose) polymerase (PARP) : Inhibitors of PARP have been explored for their potential in cancer therapy due to their role in DNA repair mechanisms.
  • Leukotriene B(4) Receptor : Compounds similar to the target structure have been evaluated for their ability to inhibit leukotriene B(4), which is involved in inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

Compound NameStructural FeaturesUnique Properties
10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneBromophenyl groupPotentially different reactivity due to bromine
10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneChlorophenyl groupVarying biological activity compared to fluorine
10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneMethoxy groupDifferent solubility and interaction profiles

Case Studies and Research Findings

  • Antiproliferative Activity : A study on benzofuran derivatives demonstrated that certain compounds exhibited strong antiproliferative effects against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antioxidant Studies : Another investigation into related compounds found that some exhibited significant DPPH radical-scavenging activity, highlighting their potential as antioxidants in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one?

  • Methodological Answer : A multi-step organic synthesis approach is typically employed. Key steps include:

  • Core framework construction : Utilize benzofuran and chromenone precursors, with cyclization reactions to form the fused heterocyclic system.
  • Bromophenyl incorporation : Apply Suzuki-Miyaura coupling for regioselective introduction of the 4-bromophenyl group .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Confirm intermediate structures via 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar bromophenyl-fused heterocycles .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, aromatic protons in the bromophenyl group appear as doublets near δ 7.5–8.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Solubility profiling : Use shake-flask method in solvents (DMSO, ethanol, water) with HPLC quantification.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition temperature >200°C suggests suitability for high-temperature reactions) .
  • LogP calculation : Employ reverse-phase HPLC or computational tools (e.g., Discovery Studio) to predict lipophilicity .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use Discovery Studio or AutoDock Vina to simulate binding to targets (e.g., kinases). Optimize force fields (AMBER/CHARMM) for accuracy .
  • Dynamic simulations : Run 100-ns MD simulations in explicit solvent (TIP3P water) to evaluate binding stability. Analyze RMSD/RMSF plots for conformational changes .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., bromine as a halogen bond donor) for structure-activity relationship (SAR) studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Systematic substitution : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare IC50 values in enzymatic assays .
  • Scaffold hopping : Modify the benzo-furochromenone core to pyrano or thieno analogs. Assess cytotoxicity via MTT assays .
  • Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, π) with activity .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Orthogonal validation : Re-test activity using alternate assays (e.g., fluorescence polarization vs. radiometric kinase assays).
  • Purity verification : Ensure >95% purity via HPLC and elemental analysis. Impurities >2% can skew results .
  • Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., cell line differences) .

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